molecular formula C16H10ClN3O2 B2628919 2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid CAS No. 612041-37-9

2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid

Cat. No. B2628919
CAS RN: 612041-37-9
M. Wt: 311.73
InChI Key: MXJZDWLGEUXNPN-UHFFFAOYSA-N
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Description

2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid is a compound that belongs to the class of 6H-indolo[2,3-b]quinoxalines . These compounds are known to exhibit a wide range of interesting biological properties .


Synthesis Analysis

The synthesis of 6H-indolo[2,3-b]quinoxalines involves the condensation of isatin and 5-nitroisatin with o-phenylenediamine . A series of new 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones was synthesized by the reaction of various 6H-indolo[2,3-b]quinoxalines with 4-substituted 2-bromophenylethan-1-ones in a DMSO–K2CO3 system .


Molecular Structure Analysis

The molecular structure of 2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid can be analyzed using its IR and NMR spectra . The IR spectrum shows peaks at 3435–2921 cm-1 (C–H), 1684 cm-1 (C=O), 1601 cm-1 (C=N), 1595–1455 cm-1 (C=C Ar), 1237 cm-1 (С–О–С), and 1173 cm-1 (C–Cl) . The 1H NMR spectrum shows signals at various chemical shifts, indicating the presence of different types of protons .


Chemical Reactions Analysis

The alkylation of 6H-indolo[2,3-b]quinoxalines with dimethyl sulfate gives the corresponding quaternary salts . In the presence of electron-withdrawing substituents at position 4 of phenacyl bromide, the rate of the competing Kornblum oxidation reaction increases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid can be determined using its melting point, IR spectrum, and NMR spectrum . The compound forms pale green crystals with a melting point of 249°C .

Scientific Research Applications

Mechanism of Action

Target of Action

It is known that similar compounds in the 6h-indolo[2,3-b]quinoxaline series are analogues of a natural cytotoxic agent ellipticine, which is capable of non-covalent binding to a dna molecule .

Mode of Action

Similar compounds in the 6h-indolo[2,3-b]quinoxaline series are known to bind non-covalently to dna molecules . This suggests that 2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid may interact with its targets in a similar manner, leading to changes in the structure or function of the DNA.

Biochemical Pathways

Similar compounds in the 6h-indolo[2,3-b]quinoxaline series have been studied for their antiviral and antibacterial properties , suggesting that they may affect pathways related to these biological processes.

Result of Action

Similar compounds in the 6h-indolo[2,3-b]quinoxaline series have been shown to exhibit cytotoxic effects against various types of cancer , suggesting that 2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid may have similar effects.

Future Directions

Given the wide range of biological activities exhibited by 6H-indolo[2,3-b]quinoxaline derivatives, there is a need to prepare more and more new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . This establishes ‘6H-indolo[2,3-b]quinoxaline’ as a valuable template for the design and development of novel molecules with different biological activities .

properties

IUPAC Name

2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O2/c17-9-5-6-13-10(7-9)15-16(20(13)8-14(21)22)19-12-4-2-1-3-11(12)18-15/h1-7H,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJZDWLGEUXNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N(C3=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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